molecular formula C8H7N3O B13127538 5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13127538
M. Wt: 161.16 g/mol
InChI Key: KKLSUHOXMLRXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the Knoevenagel condensation, which involves the reaction of pyrimidine-5-carbaldehyde with a suitable methylene compound in the presence of a base . Another approach is the Horner–Emmons reaction, which uses phosphonate reagents to achieve the desired condensation . The reaction conditions often include the use of solvents such as acetonitrile or methanol and catalysts like triethylamine or sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyridopyrimidines, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes and modulate specific pathways makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has been extensively studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and other therapeutic potentials.

Overview of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are recognized for their broad spectrum of biological activities, including antitumor, antibacterial, and CNS effects. The structural variations in these compounds significantly influence their pharmacological profiles and mechanisms of action. Specifically, modifications at positions C5 and C6 have been shown to affect selectivity and potency against various biological targets such as tyrosine kinases and cyclin-dependent kinases (CDKs) .

This compound exhibits notable antitumor activity through several mechanisms:

  • Inhibition of Tyrosine Kinases : This compound has been shown to inhibit EGFR (Epidermal Growth Factor Receptor) tyrosine kinase activity, which is crucial for the proliferation of certain cancer cell lines. In vitro studies demonstrated significant inhibition percentages at concentrations as low as 0.1 μM .
  • Cyclin-Dependent Kinase Inhibition : The compound has been identified as a potential inhibitor of CDK4/6, which are frequently overexpressed in various cancers. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Case Studies

A series of studies have evaluated the cytotoxic effects of 5-methyl derivatives against various cancer cell lines:

  • Cell Lines Tested : Compounds were tested against NCI-H1975 and A549 cells, with results indicating selective activity towards these lines compared to others like NCI-H460. The IC50 values for some derivatives were notably low (e.g., 0.297 μM in H1975 cells), indicating potent activity .
CompoundCell LineIC50 (μM)Activity Level
B2NCI-H197515.629Moderate
B8NCI-H19750.297High
B9A549>50Low

Antimicrobial Activity

The antimicrobial properties of 5-methyl derivatives have also been extensively investigated. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

The antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit vital metabolic pathways.

Case Studies

  • Antibacterial Testing : A study evaluated the minimum inhibitory concentration (MIC) of various derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Some derivatives required concentrations as low as 8–10 ppm to effectively inhibit microbial growth .
CompoundBacterial StrainMIC (ppm)Activity Level
6aStaphylococcus aureus10High
5aEscherichia coli200Moderate

Other Therapeutic Potentials

In addition to its antitumor and antimicrobial activities, this compound has been explored for other therapeutic applications:

  • CNS Effects : Some studies suggest potential CNS depressive effects that may be beneficial in treating neurological disorders.
  • Anti-inflammatory Properties : Certain derivatives have demonstrated anti-inflammatory activity, making them candidates for further research in inflammatory diseases .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

5-methyl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H7N3O/c1-5-2-3-9-7-6(5)8(12)11-4-10-7/h2-4H,1H3,(H,9,10,11,12)

InChI Key

KKLSUHOXMLRXCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NC=NC2=NC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.